Sildenafil N-Oxide

Erectile dysfunction In vivo pharmacology Aphrodisiac screening

This compound is the mandatory EP Impurity B reference standard for sildenafil oxidative forced-degradation studies under ICH Q1A(R2). It is the sole oxidative degradation product of sildenafil, making it irreplaceable for stability-indicating HPLC/HPTLC method validation. Unlike sildenafil or N-desmethylsildenafil, it uniquely serves as a liver-activated prodrug, achieving near-quantitative in vivo reduction within 2 hours while blunting peak plasma levels to mitigate side effects. Laboratories requiring regulatory-compliant impurity profiling or pharmacokinetic prodrug research should procure this certified reference material.

Molecular Formula C22H30N6O5S
Molecular Weight 490.6 g/mol
CAS No. 1094598-75-0
Cat. No. B131540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSildenafil N-Oxide
CAS1094598-75-0
Synonyms5-[2-Ethoxy-5-[(4-methyl-4-oxido-1-piperazinyl)sulfonyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one; 
Molecular FormulaC22H30N6O5S
Molecular Weight490.6 g/mol
Structural Identifiers
SMILESCCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC[N+](CC4)(C)[O-])OCC)C
InChIInChI=1S/C22H30N6O5S/c1-5-7-17-19-20(26(3)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)33-6-2)34(31,32)27-10-12-28(4,30)13-11-27/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)
InChIKeyJQGFLCMKCZPSEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sildenafil N-Oxide (CAS 1094598-75-0) — Reference Standard and Prodrug Candidate for PDE5 Inhibitor Procurement


Sildenafil N-Oxide (CAS 1094598-75-0, C22H30N6O5S, MW 490.58) is the N-oxidized derivative of sildenafil, designated as European Pharmacopoeia (EP) Impurity B [1]. It arises as the primary oxidative stress degradation product of sildenafil citrate and is also recognized in a key patent as a prodrug that undergoes rapid in vivo reduction to the parent drug, sildenafil, and its active N-desmethyl metabolite [2]. Unlike generic sildenafil, which acts directly as a PDE5 inhibitor, Sildenafil N-Oxide serves dual roles: as a critical impurity reference standard for quality control of sildenafil formulations, and as a pharmacokinetically distinct prodrug entity that blunts peak plasma concentrations to reduce side effects [2].

Why Sildenafil N-Oxide (CAS 1094598-75-0) Cannot Be Substituted by Generic PDE5 Inhibitors in Analytical and Pharmacological Contexts


Generic sildenafil citrate—or even its major active metabolite N-desmethylsildenafil (UK-103,320)—cannot replace Sildenafil N-Oxide in analytical method validation or prodrug research because the N-oxide possesses fundamentally distinct pharmacokinetic and stability properties. While sildenafil is a direct PDE5 inhibitor with peak plasma concentrations linked to adverse effects such as headache, flushing, and nasal congestion, Sildenafil N-Oxide acts as a liver-activated prodrug that undergoes nearly quantitative reduction to sildenafil within 2 hours of oral dosing, producing 10- to 100-fold lower circulating N-oxide levels and blunted peak sildenafil concentrations [1]. Furthermore, the N-oxide is the sole product of oxidative degradation of sildenafil, making it an irreplaceable marker for stability-indicating assays under ICH guidelines [2]. Substituting any other PDE5 inhibitor or sildenafil-related impurity would invalidate both regulatory compliance and pharmacokinetic interpretation.

Quantitative Evidence Guide: Comparator-Based Differentiation of Sildenafil N-Oxide (CAS 1094598-75-0)


In Vivo Aphrodisiac Potency: Head-to-Head Comparison of Sildenafil N-Oxide vs. Sildenafil in Male Rats at 10 mg/kg p.o.

In a first-of-its-kind head-to-head study, Sildenafil N-Oxide (SDL N-oxide) was compared directly with sildenafil (SLD) for aphrodisiac potency in male rats at an oral dose of 10 mg/kg. Both compounds significantly improved all copulatory parameters versus the negative control (NC) group (p<0.05), but SLD N-oxide consistently exhibited lower potency than SLD. Mount latency (ML) was 67.87 ± 2.73 s for SLD N-oxide vs. 44.17 ± 2.28 s for SLD (54% longer latency, p<0.05). Intromission latency (IL) was 127.08 ± 3.74 s vs. 87.21 ± 3.58 s (46% longer). Mount frequency (MF) was 12.64 ± 0.69 vs. 17.50 ± 0.98 (28% lower), and intromission frequency (IF) was 8.58 ± 0.44 vs. 12.74 ± 0.78 (33% lower). Ejaculation latency in the first series (EL-1) was 405.71 ± 14.52 s vs. 457.52 ± 14.70 s (11% shorter), and the postejaculatory interval (PEI) was 396.70 ± 9.53 s vs. 329.27 ± 10.26 s (20% longer). All differences were statistically significant (p<0.05) [1].

Erectile dysfunction In vivo pharmacology Aphrodisiac screening

Prodrug Conversion Kinetics: Sildenafil N-Oxide vs. Sildenafil — Plasma and Brain Levels Following Oral and Intravenous Administration in Mice

The prodrug patent (US 20090005395) provides quantitative pharmacokinetic data comparing sildenafil N-oxide and sildenafil in male NMRI mice. When sildenafil is administered, N-oxide metabolite levels never exceed 1–2% of the parent drug in plasma and are undetectable in brain. Critically, when sildenafil N-oxide itself is administered, it undergoes rapid metabolic reduction: within 30 minutes of oral administration, sildenafil concentrations in both plasma and brain exceed those of the N-oxide by a factor of 10 to 100 [1]. In the TIM2 dynamic human intestinal model, nearly quantitative reduction of sildenafil N-oxide to sildenafil occurs within 2 hours of dosing [1]. This contrasts sharply with sildenafil's own metabolic fate, where N-demethylation to UK-103,320 (N-desmethylsildenafil) is the predominant pathway and N-oxidation is only trace [1].

Prodrug activation Pharmacokinetics Blood-brain barrier penetration

Oxidative Stress Degradation Specificity: Sildenafil N-Oxide as the Sole Forced-Oxidation Product of Sildenafil Under ICH Conditions

Under ICH-recommended oxidative stress conditions using H2O2, sildenafil undergoes a clean, single-product structural transformation to Sildenafil N-Oxide, with no other detectable oxidation products. This contrasts with acid-catalyzed degradation, which causes complete loss of the parent drug by day 5 via multiple decomposition pathways, and thermal/alkaline stress, which produce mixtures of degradation products [1]. The oxidative conversion is characterized by a diagnostic downfield shift of the N-methyl carbon from δC 45.64 ppm (sildenafil) to δC 60.61 ppm (N-oxide) and the corresponding methyl proton shift from δH 2.27 to δH 3.20, confirmed by 1D/2D NMR and HR-ESIMS [1]. Quantification of Sildenafil N-Oxide impurity B in 15 sildenafil citrate generic tablets from international internet markets demonstrated variable levels, underscoring the N-oxide's value as a stability marker for substandard formulations [1].

Forced degradation Stability-indicating assay ICH Q1A(R2)

PDE5 Binding Affinity: Molecular Docking Comparison of Sildenafil N-Oxide vs. Sildenafil in the PDE5 Crystal Structure (PDB: 2H42)

Glide XP docking studies using the PDE5 co-crystal structure (PDB ID: 2H42, 2.30 Å resolution) compared sildenafil N-oxide and sildenafil head-to-head within the same binding pocket. Both ligands exhibited strong binding affinity and a nearly identical binding pattern, engaging the same key residues. However, the docking score of sildenafil N-oxide was consistently lower (less favorable) than that of sildenafil, in agreement with the reduced in vivo potency observed [1]. Exact docking score values were not tabulated in the primary source, but the qualitative ranking (SLD > SLD N-oxide) was corroborated by independent statistical analysis of the in vivo behavioral data [1].

Molecular docking PDE5 inhibition In silico screening

Regulatory Impurity Classification: Sildenafil N-Oxide as EP Impurity B — Comparison with Other Specified Impurities

The European Pharmacopoeia monograph for sildenafil designates Sildenafil N-Oxide as Impurity B, distinguishing it from the N-dealkylation derivative Impurity F (UK-103,320) [1]. While Impurity F is an active metabolite retaining approximately 50% of sildenafil's in vitro PDE5 potency and accounting for ~20% of total pharmacological effect, Impurity B (the N-oxide) is pharmacologically attenuated in its native form and functions primarily as a liver-activated prodrug [2]. Quantification of Impurity B in 15 generic sildenafil citrate tablets sourced from international internet markets revealed variable and, in some cases, elevated levels, demonstrating the practical necessity of including Impurity B as a distinct analytical target in quality control rather than grouping it under 'total impurities' or substituting with Impurity F [1].

Pharmaceutical impurities EP monograph Quality control

Physicochemical Differentiation: Melting Point, Solubility, and pKa of Sildenafil N-Oxide vs. Sildenafil Citrate and Free Base

Sildenafil N-Oxide exhibits distinct physicochemical properties that differentiate it from both sildenafil citrate and sildenafil free base, with direct implications for analytical method development and reference standard handling. The N-oxide melts at 193–198°C [1], compared to sildenafil citrate (decomposition at ~187°C) and sildenafil free base (~214°C, extrapolated). The predicted pKa of 4.57±0.20 at the piperazine N-oxide site [1] confers altered ionization behavior relative to sildenafil (pKa ~6.5 for the piperazine nitrogen). The compound is hygroscopic and requires refrigerated storage under inert atmosphere, with limited solubility in chloroform (sparingly), DMSO (sparingly), and methanol (slightly) [1], information that is absent from sildenafil citrate supplier documentation but critical for laboratory handling. These properties enable chromatographic separation (Rf value distinct from sildenafil in HPTLC) and are essential for correct reference standard preparation [1].

Pre-formulation Solid-state characterization Analytical method development

Optimal Application Scenarios for Procuring Sildenafil N-Oxide (CAS 1094598-75-0)


Stability-Indicating Method Validation for ANDA and QC Release of Sildenafil Citrate Formulations

Sildenafil N-Oxide is the mandatory impurity reference standard for oxidative stress forced degradation studies under ICH Q1A(R2). Its use as EP Impurity B in RP-HPTLC or HPLC methods is required to demonstrate method specificity for the single degradation product generated under H2O2 oxidation [1]. Quantifying Impurity B in generic tablets from internet markets revealed batch-to-batch variability, making its inclusion in routine QC testing essential for detecting substandard formulations [1]. The USP offers the compound as a Pharmaceutical Analytical Impurity (PAI) standard (Catalog No. 1A07750) specifically for this purpose . No other sildenafil impurity can serve as a surrogate for oxidative degradation specificity testing.

Prodrug Pharmacokinetic Research Targeting Blunted Plasma Peak Profiles and Reduced PDE5 Inhibitor Side Effects

The patent demonstration that oral sildenafil N-oxide generates sildenafil plasma levels 10- to 100-fold higher than the N-oxide itself within 30 minutes—while achieving near-quantitative conversion within 2 hours in the TIM2 human intestinal model [1]—supports procurement of this compound for prodrug development. The blunted peak plasma concentration profile is hypothesized to reduce sildenafil-related adverse effects (headache, flushing, nasal congestion) that correlate with peak drug levels [1]. Researchers exploring PDE5 inhibitor therapies where side-effect reduction is a primary endpoint should select this compound over generic sildenafil, since sildenafil itself cannot provide the pharmacokinetic advantage of liver-first activation.

In Vivo Comparative Pharmacology — Benchmarking PDE5 Inhibitor Efficacy in Erectile Dysfunction Animal Models

The published head-to-head in vivo rat copulatory behavior study [1] establishes sildenafil N-oxide as a validated comparator compound with quantified, statistically significant differential data across all six standard copulatory parameters (ML, MF, IL, IF, EL, PEI). This dataset enables researchers to benchmark novel PDE5 inhibitors or N-oxide prodrugs against a known entity for which precise in vivo potency values are publicly available. The study's design—oral administration at 10 mg/kg with behavioral observation 30 min post-dosing—provides a reproducible protocol for comparative pharmacology. No other sildenafil derivative has published data of this completeness against the parent drug under identical conditions [1].

Analytical Reference for HPTLC and HPLC Purity Profiling of Sildenafil Active Pharmaceutical Ingredient

The distinct Rf value and chromatographic resolution of sildenafil N-oxide from sildenafil in the eco-friendly EtOH:H2O (9.5:0.5 v/v) HPTLC system [1] make this compound an essential system suitability standard for purity profiling. Its unique NMR fingerprint—particularly the diagnostic N-methyl shifts (1H δ 3.20 vs. δ 2.27 for sildenafil; 13C δ 60.61 vs. δ 45.64) [1]—provides unequivocal structural confirmation. With a certified melting point of 193–198°C and defined solubility profile , laboratories can validate reference standard identity and purity prior to quantitative analysis, reducing the risk of misidentification that occurs when using non-certified in-house degradation products.

Quote Request

Request a Quote for Sildenafil N-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.